Endodesmiadiol

Description

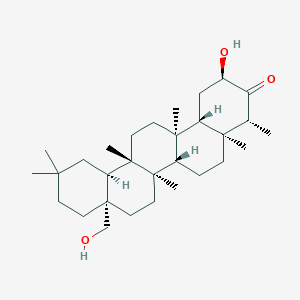

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(2R,4R,4aS,6aS,6aS,6bR,8aS,12aS,14aS,14bS)-2-hydroxy-8a-(hydroxymethyl)-4,4a,6a,6b,11,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H50O3/c1-19-24(33)20(32)16-22-26(19,4)9-8-21-27(22,5)11-12-29(7)23-17-25(2,3)10-14-30(23,18-31)15-13-28(21,29)6/h19-23,31-32H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,26+,27+,28+,29-,30+/m0/s1 |

InChI Key |

HQFULWCDKPRQOS-PSYQAOKWSA-N |

Isomeric SMILES |

C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)C)C)O |

Canonical SMILES |

CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C)O |

Synonyms |

endodesmiadiol |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Endodesmiadiol

Botanical Sourcing and Geographical Origin of Endodesmia calophylloides

Endodesmia calophylloides, a member of the Calophyllaceae family, is the primary botanical source of Endodesmiadiol. wikipedia.org This plant species is a shrub or tree native to the tropical regions of West-Central Africa. wikipedia.org Its natural habitat includes countries such as southern Nigeria, Cameroon, Gabon, the Central African Republic, the Republic of the Congo, and the Democratic Republic of the Congo. wikipedia.org The selection of this particular plant for phytochemical analysis is often guided by its use in traditional medicine and the rich chemical diversity previously reported in the Clusiaceae family (a closely related family). dicames.online

Specific Plant Parts Utilized (e.g., Stem Bark)

The isolation of this compound has been successfully achieved from specific parts of the Endodesmia calophylloides plant. Scientific studies have consistently utilized the stem bark for the extraction of this and other bioactive compounds. dicames.onlinenih.govresearchgate.netscispace.com The choice of stem bark is likely due to the higher concentration of secondary metabolites, such as triterpenoids, in this plant tissue compared to other parts like leaves or roots. dicames.online

Extraction Techniques and Fractionation Strategies

The isolation of this compound from the plant material involves a multi-step process that begins with extraction, followed by systematic fractionation to separate the complex mixture of compounds.

Solvent Selection and Extraction Protocols (e.g., Ethyl Acetate (B1210297) Extract, Methanol (B129727) Extract)

The initial step in isolating this compound is the extraction of chemical constituents from the dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target compounds. For the extraction of friedelane (B3271969) triterpenoids like this compound, solvents of varying polarities are employed.

A common protocol involves sequential extraction with solvents of increasing polarity. For instance, the plant material might first be macerated with a non-polar solvent like hexane, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol. researchgate.net This hierarchical approach allows for a preliminary separation of compounds based on their solubility.

The ethyl acetate extract has been specifically identified as the primary source from which this compound is isolated. nih.govresearchgate.netscispace.comebi.ac.uk This suggests that this compound has a polarity that makes it readily soluble in ethyl acetate. Methanol extracts are also obtained and analyzed, though the focus for this compound isolation remains on the ethyl acetate fraction. researchgate.net

| Extraction Stage | Solvent Used | Target Compounds' Polarity | Reference |

| Initial Extraction | Hexane | Non-polar | researchgate.net |

| Secondary Extraction | Ethyl Acetate | Medium-polarity | nih.govresearchgate.netscispace.comebi.ac.uk |

| Final Extraction | Methanol | Polar | researchgate.net |

Chromatographic Separation for Compound Isolation (e.g., Column Chromatography, Flash Chromatography, Sephadex LH-20)

Following extraction, the crude ethyl acetate extract, which is a complex mixture of numerous compounds, undergoes further separation through various chromatographic techniques. ebi.ac.uk Chromatography is a physical method for separating components distributed between a stationary phase and a mobile phase. ncert.nic.in

Column Chromatography is a fundamental technique used in this process. The crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. ebi.ac.uk A solvent or a mixture of solvents (the mobile phase) is then passed through the column. ncert.nic.in Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Flash Chromatography , a modification of column chromatography, is often employed to expedite the separation process by applying pressure to the column.

Sephadex LH-20 , a lipophilic-hydrophilic gel, is another crucial tool for the purification of natural products. ebi.ac.uk It is particularly effective for separating compounds based on their molecular size and polarity.

The process typically involves subjecting the ethyl acetate extract to repeated column chromatography on silica gel, followed by further purification of the resulting fractions using Sephadex LH-20 to yield pure this compound. ebi.ac.uk

| Chromatographic Technique | Stationary Phase | Principle of Separation | Reference |

| Column Chromatography | Silica Gel | Adsorption and Polarity | ebi.ac.uk |

| Flash Chromatography | Silica Gel | Accelerated Adsorption and Polarity | N/A |

| Gel Filtration Chromatography | Sephadex LH-20 | Molecular Size and Polarity | ebi.ac.uk |

Co-occurrence of this compound with Related Natural Products

During the isolation of this compound from Endodesmia calophylloides, several other structurally related compounds are also isolated. This co-occurrence provides valuable information about the biosynthetic pathways active in the plant.

Isolation of Ancillary Friedelane Triterpenoids (e.g., Friedelin (B1674157), Canophyllol, Canophyllal, Cerin)

This compound belongs to the friedelane class of triterpenoids. It is consistently isolated alongside other known friedelane triterpenoids from the ethyl acetate extract of Endodesmia calophylloides stem bark. dicames.onlinenih.govscispace.com These co-occurring compounds include:

Friedelin : A pentacyclic triterpenoid (B12794562) ketone. dicames.onlinenih.govscispace.com

Canophyllol : A friedelane triterpenoid with a hydroxyl group. dicames.onlinenih.govscispace.com

Canophyllal : The aldehyde derivative corresponding to canophyllol. dicames.onlinenih.govscispace.com

Cerin : A di-hydroxylated friedelane triterpenoid. dicames.onlinenih.govscispace.com

The isolation of this suite of friedelane triterpenoids suggests a common biosynthetic origin from squalene (B77637). dicames.online The presence of compounds with varying oxidation states (ketone, alcohol, aldehyde) at specific positions on the friedelane skeleton provides insights into the enzymatic machinery of Endodesmia calophylloides.

| Compound Name | Chemical Class | Source | Reference |

| This compound | Friedelane Triterpenoid | Endodesmia calophylloides | dicames.onlinenih.govscispace.com |

| Friedelin | Friedelane Triterpenoid | Endodesmia calophylloides | dicames.onlinenih.govscispace.com |

| Canophyllol | Friedelane Triterpenoid | Endodesmia calophylloides | dicames.onlinenih.govscispace.com |

| Canophyllal | Friedelane Triterpenoid | Endodesmia calophylloides | dicames.onlinenih.govscispace.com |

| Cerin | Friedelane Triterpenoid | Endodesmia calophylloides | dicames.onlinenih.govscispace.com |

Co-isolation of Xanthones and Other Metabolites

The isolation of the novel friedelane triterpenoid, this compound, from the stem bark of Endodesmia calophylloides (Guttiferae) has been reported as part of a broader phytochemical investigation that led to the simultaneous extraction of several other known compounds. nih.govresearchgate.net This co-isolation is a common outcome in natural product chemistry, where a single extraction and fractionation process yields a variety of structurally diverse metabolites present in the source organism.

Research findings indicate that this compound was isolated from the ethyl acetate extract of the plant's stem bark. nih.govresearchgate.netmdpi.com This process also yielded a number of other secondary metabolites, including biflavonoids, xanthones, and other triterpenoids. nih.govresearchgate.net Specifically, the biflavonoids morelloflavone (B191904) and volkensiflavone (B1682924) were isolated alongside this compound. nih.govmdpi.com Additionally, the xanthones 8-deoxygartanin and 1,8-dihydroxy-3-isoprenyloxy-6-methylxanthone were identified from the same extract. nih.govmdpi.com The triterpenoid derivative, 3β-acetoxyoleanolic acid, was also among the co-isolated compounds. nih.govmdpi.comucl.ac.be

The general experimental procedure for obtaining these compounds involved extraction with solvents of varying polarities, such as hexane, ethyl acetate (EtOAc), and methanol (MeOH). nih.gov The subsequent separation and purification of the crude extracts were achieved through chromatographic techniques, which allowed for the isolation of the individual compounds. nih.govnih.govjksus.org The structures of these metabolites were established through spectroscopic analysis, and in the case of this compound, the relative configuration was confirmed by X-ray diffraction. nih.govresearchgate.net

The co-isolation of these specific compounds from Endodesmia calophylloides is significant as it highlights the rich chemical diversity of this plant species.

Table 1: Compounds Co-isolated with this compound from Endodesmia calophylloides

| Compound Name | Compound Class | Plant Source | Isolation Details | Reference(s) |

| Morelloflavone | Biflavonoid | Stem bark of Endodesmia calophylloides | Isolated from the ethyl acetate extract. | nih.govresearchgate.netmdpi.com |

| Volkensiflavone | Biflavonoid | Stem bark of Endodesmia calophylloides | Isolated from the ethyl acetate extract. | nih.govresearchgate.netmdpi.com |

| 8-Deoxygartanin | Xanthone | Stem bark of Endodesmia calophylloides | Isolated from the ethyl acetate extract. | nih.govresearchgate.netmdpi.com |

| 1,8-Dihydroxy-3-isoprenyloxy-6-methylxanthone | Xanthone | Stem bark of Endodesmia calophylloides | Isolated from the ethyl acetate extract. | nih.govresearchgate.netmdpi.com |

| 3β-acetoxyoleanolic acid | Triterpenoid | Stem bark of Endodesmia calophylloides | Isolated from the ethyl acetate extract. | nih.govresearchgate.netmdpi.com |

Elucidation of the Chemical Structure and Stereochemistry of Endodesmiadiol

Advanced Spectroscopic Characterization Techniques

The structural elucidation of endodesmiadiol was primarily achieved through a comprehensive analysis of its spectroscopic data. nih.govresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy were instrumental in piecing together its molecular architecture. nih.govresearchgate.netnih.gov

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H NMR, 13C NMR, HSQC, HMBC, NOESY)

One-dimensional (1D) and two-dimensional (2D) NMR experiments provided the foundational data for determining the carbon skeleton and the placement of functional groups in this compound. nih.govresearchgate.net

The ¹H NMR spectrum revealed the presence of characteristic signals for a triterpenoid (B12794562) structure, including multiple methyl singlets and overlapping multiplets for the methine and methylene (B1212753) protons of the fused ring system.

The ¹³C NMR spectrum displayed 30 carbon signals, which is consistent with a triterpene skeleton. researchgate.net Key signals were assigned to the various carbons of the friedelane (B3271969) framework.

2D NMR experiments were crucial for establishing the connectivity within the molecule:

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated the proton signals with their directly attached carbon atoms. scientificservices.eudiva-portal.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) experiments revealed long-range correlations between protons and carbons, which was vital for assembling the complete carbon framework and positioning the hydroxyl groups. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about the spatial proximity of protons, which helped to determine the relative stereochemistry of the molecule. researchgate.netresearchgate.net For instance, NOESY correlations indicated the relative orientations of key protons and methyl groups within the A and B rings. researchgate.net

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 1 | 30.0 (CH) | 1.83 (m) |

| 2 | 73.6 (CH) | 3.78 (t, J=3.2) |

| 3 | 41.3 (CH) | 1.95 (m) |

| 4 | 38.9 (C) | |

| 5 | 53.2 (CH) | 1.45 (m) |

| 6 | 41.0 (CH₂) | 1.18 (m); 1.62 (m) |

| 7 | 18.2 (CH₂) | 1.32 (m); 1.55 (m) |

| 8 | 53.1 (C) | |

| 9 | 37.6 (C) | |

| 10 | 61.4 (CH) | 1.60 (d, J=10.0) |

| 11 | 35.6 (CH₂) | 1.48 (m) |

| 12 | 30.5 (CH₂) | 1.40 (m) |

| 13 | 39.8 (C) | |

| 14 | 38.3 (C) | |

| 15 | 32.4 (CH₂) | 1.50 (m) |

| 16 | 36.0 (CH₂) | 1.58 (m) |

| 17 | 30.1 (C) | |

| 18 | 42.1 (CH) | 1.65 (m) |

| 19 | 72.8 (CH) | 3.42 (br s) |

| 20 | 28.1 (C) | |

| 21 | 33.7 (CH) | 1.75 (m) |

| 22 | 39.2 (CH₂) | 1.80 (m) |

| 23 | 6.8 (CH₃) | 0.95 (d, J=7.2) |

| 24 | 15.8 (CH₃) | 0.88 (s) |

| 25 | 16.3 (CH₃) | 0.98 (s) |

| 26 | 18.5 (CH₃) | 1.05 (s) |

| 27 | 20.1 (CH₃) | 1.15 (s) |

| 28 | 32.1 (CH₃) | 0.92 (s) |

| 29 | 35.2 (CH₃) | 0.97 (s) |

| 30 | 31.8 (CH₃) | 1.00 (s) |

Data sourced from Ngouela et al. (2008). researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org In the structural elucidation of this compound, mass spectrometry was used to determine its molecular weight and elemental composition. nih.govresearchgate.net The mass spectrum of this compound showed characteristic fragmentation patterns that are typical for friedelane triterpenoids, providing further evidence for its skeletal structure. researchgate.net

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy was employed to identify the functional groups present in this compound. nih.govnih.gov The IR spectrum of this compound showed a broad absorption band characteristic of hydroxyl (-OH) groups, confirming the "diol" nature of the compound as indicated by its name. researchgate.netnih.gov

Confirmation of Relative Configuration by X-ray Crystallography

While spectroscopic methods are powerful for determining the connectivity and proposing a relative stereochemistry, X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov The relative configuration of this compound was unequivocally confirmed by single-crystal X-ray diffraction analysis. nih.govresearchgate.net This technique involves passing X-rays through a crystal of the compound and analyzing the resulting diffraction pattern to build a detailed 3D model of the molecule. wikipedia.orgnih.gov The X-ray structure provided precise information on bond lengths, bond angles, and the stereochemical relationships between all chiral centers in the molecule. researchgate.net

Structural Relationship to the Friedelane Triterpenoid Class

This compound is classified as a friedelane triterpenoid. nih.govresearchgate.net The friedelane skeleton is a pentacyclic triterpenoid framework that is common in the plant kingdom. mdpi.com The structure of this compound was compared with known friedelane triterpenoids, such as friedelin (B1674157) and canophyllol, which were also isolated from Endodesmia calophylloides. nih.govresearchgate.net This comparison, particularly of the NMR data for the B, C, D, and E rings, was instrumental in the initial stages of the structure elucidation process. researchgate.net The characteristic chemical shifts and coupling constants observed in the NMR spectra of this compound are consistent with those reported for other members of the friedelane family. researchgate.net

Chemobiosynthesis of Friedelane Triterpenoids, with Implications for Endodesmiadiol

General Principles of Triterpenoid (B12794562) Biosynthetic Pathways

The journey to creating the vast array of triterpenoids, including the friedelane (B3271969) skeleton of endodesmiadiol, begins with fundamental building blocks derived from primary metabolism. The biosynthesis of these complex molecules can be broadly understood through a series of key stages.

Triterpenoids are synthesized via the isoprenoid pathway. uoa.grresearchgate.net This pathway utilizes isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), as its basic five-carbon units. nih.gov In plants, these precursors are produced through two main pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. frontiersin.org

Through a series of enzymatic reactions, these five-carbon units are assembled into larger molecules. The head-to-tail condensation of IPP and DMAPP units leads to the formation of geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). nih.gov Two molecules of FPP are then joined head-to-head in a reductive dimerization reaction catalyzed by the enzyme squalene (B77637) synthase to form squalene (C30), a linear hydrocarbon that serves as the direct precursor to all triterpenoids. nih.govfrontiersin.org

The next critical step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase. frontiersin.org This epoxide is the substrate for a pivotal class of enzymes known as oxidosqualene cyclases (OSCs), which orchestrate the remarkable transformation of the linear 2,3-oxidosqualene into a multitude of cyclic triterpene skeletons. frontiersin.orgmdpi.com This cyclization event represents the first major point of diversification in triterpenoid biosynthesis. frontiersin.org

Following the initial cyclization, the resulting triterpene backbone undergoes a series of modifications, including oxidation, substitution, and glycosylation. uoa.grresearchgate.net These reactions are typically mediated by enzymes such as cytochrome P450-dependent monooxygenases and glycosyltransferases, further expanding the structural diversity of triterpenoids. uoa.grresearchgate.net

Specific Enzymatic Mechanisms for Friedelane Scaffold Formation

The formation of the distinctive friedelane scaffold, the core structure of this compound, is a fascinating example of the catalytic prowess of oxidosqualene cyclases and subsequent modifying enzymes.

Role of Oxidosqualene Cyclases in 2,3-Oxidosqualene Cyclization

The cyclization of 2,3-oxidosqualene is the committed step that dictates the fundamental structure of a triterpenoid. ccmu.edu.cn This process is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene by an acidic amino acid residue within the active site of an oxidosqualene cyclase (OSC). nih.govccmu.edu.cn This initiates a cascade of cation-pi cyclizations and rearrangements. ccmu.edu.cnacs.org

The conformation of the 2,3-oxidosqualene substrate within the enzyme's active site plays a crucial role in determining the final product. For the biosynthesis of many triterpenes, including friedelin (B1674157), the precursor to other friedelanes, 2,3-oxidosqualene adopts a "chair-chair-chair" conformation. mdpi.com This pre-folded conformation guides the series of ring closures to form the pentacyclic structure. mdpi.com

The initial cyclization leads to the formation of a dammarenyl cation intermediate. mdpi.com From this point, a series of complex intramolecular rearrangements, including hydride and methyl shifts, occur. The formation of the friedelane skeleton is one of the most extensively rearranged triterpene structures known in plants. ccmu.edu.cn The enzyme responsible for this specific transformation is friedelin synthase, a type of oxidosqualene cyclase. ccmu.edu.cn Studies on various plants have identified specific OSC genes that encode for friedelin synthase. ccmu.edu.cnnih.gov For instance, in Tripterygium wilfordii, two OSCs, TwOSC1 and TwOSC3, have been identified as friedelane-type triterpene cyclases that convert 2,3-oxidosqualene primarily into friedelin. ccmu.edu.cn

Post-Cyclization Rearrangements and Modifications Leading to Friedelanes

While oxidosqualene cyclases are responsible for creating the initial carbon skeleton, subsequent enzymatic modifications are crucial for generating the vast diversity of triterpenoids observed in nature. acs.org Traditionally, it was thought that the triterpenoid skeleton remains unaltered after the initial cyclization. acs.org However, recent research suggests the existence of enzymes that can perform post-cyclization skeletal rearrangements. acs.orguni-hannover.de

In the context of friedelanes, the initial product of the OSC-catalyzed reaction is often friedelin, a ketone. ccmu.edu.cnresearchgate.net From this precursor, a variety of other friedelane-type triterpenoids can be generated through the action of other enzymes. These modifications can include reductions, hydroxylations, and other functional group interconversions. For example, the formation of this compound from a friedelin-like precursor would necessitate at least two reductive steps to introduce the two hydroxyl groups.

The enzymes responsible for these post-cyclization modifications are often cytochrome P450 monooxygenases (CYP450s). ccmu.edu.cn These enzymes are known to be involved in the oxidation of various positions on the triterpene scaffold, leading to the introduction of hydroxyl groups or further oxidation to ketones or carboxylic acids. For instance, in the proposed biosynthesis of celastrol, another friedelane-type triterpene, friedelin is believed to be decorated by CYP450s to form intermediates like polpunonic acid. ccmu.edu.cn A similar enzymatic logic would apply to the biosynthesis of this compound, where specific CYP450s would likely be responsible for introducing the hydroxyl groups at the correct positions on the friedelane skeleton.

The precise enzymatic steps leading to this compound from the initial friedelin scaffold have not been fully elucidated. However, based on the known principles of triterpenoid biosynthesis, it is highly probable that a specific set of cytochrome P450 enzymes and potentially other reductases are involved in these final tailoring steps.

Mechanistic Investigations of Endodesmiadiol S Preclinical Biological Activities

Antiplasmodial Activity Assessment

Endodesmiadiol, a novel friedelane (B3271969) triterpenoid (B12794562) isolated from the stem bark of Endodesmia calophylloides, has been identified as a compound of interest in the search for new antimalarial agents. researchgate.netnih.gov The burden of malaria, exacerbated by the increasing resistance of Plasmodium falciparum to existing drugs, necessitates the discovery of new therapeutic leads, with natural products from tropical plants being a promising source. researchgate.net

Research has demonstrated the antiplasmodial activity of this compound against the W2 strain of Plasmodium falciparum. researchgate.netnih.gov The W2 strain is known for its resistance to chloroquine (B1663885) and other antimalarial drugs, making it a critical benchmark for the evaluation of new potential treatments. researchgate.netnih.govnih.gov The efficacy of this compound against this resistant strain suggests that its mechanism of action may differ from that of traditional antimalarials, highlighting its potential as a lead compound for developing new drugs to combat resistant malaria. researchgate.net this compound was one of several active compounds, including known substances like friedelin (B1674157), canophyllol, and morelloflavone (B191904), isolated from an ethyl acetate (B1210297) extract of Endodesmia calophylloides that all showed activity against the W2 strain. researchgate.netnih.gov

The antiplasmodial efficacy of this compound has been quantified through in vitro bioassays to determine its 50% inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit 50% of parasite growth. In studies evaluating its effect on the drug-resistant W2 strain of P. falciparum, this compound exhibited an IC50 value of 11.8 µM. researchgate.netnih.govacs.org This level of activity is considered promising for a natural product lead. mdpi.com The table below summarizes the reported IC50 value for this compound and other compounds isolated from the same plant extract against the P. falciparum W2 strain. researchgate.net

| Compound | Type | IC50 (µM) against P. falciparum W2 Strain |

| This compound | Friedelane Triterpenoid | 11.8 |

| Friedelin | Triterpene | 7.2 |

| Canophyllol | Triterpene | 15.3 |

| Canophyllal | Triterpene | 12.5 |

| Cerin | Triterpene | 23.6 |

| Morelloflavone | Biflavonoid | 13.5 |

| Volkensiflavone (B1682924) | Biflavonoid | 18.2 |

| 8-deoxygartanin | Xanthone | 14.1 |

This table is interactive. You can sort and filter the data.

The in vitro antiplasmodial activity of compounds like this compound is commonly assessed using specific biochemical assays that measure parasite viability. uantwerpen.beplos.org A widely used method is the parasite lactate (B86563) dehydrogenase (pLDH) assay. plos.orgnih.gov pLDH is an enzyme crucial to the glycolytic pathway of the malaria parasite and is produced by both asexual and sexual stages. nih.govcdc.gov Since different isomers of pLDH exist for each Plasmodium species, assays using monoclonal antibodies can specifically detect the enzyme, allowing for the quantification of viable parasites. nih.gov The level of pLDH activity correlates with the level of parasitemia, and a decline in this activity after treatment is a strong indicator of parasite clearance. nih.govnih.gov This makes the pLDH assay a valuable tool for high-throughput screening of potential antimalarial drugs and for differentiating between P. falciparum and other malaria species. nih.gov

Another common method for assessing cell viability, often used to determine the cytotoxicity of compounds against mammalian cell lines, is the MTT assay. plos.org This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt MTT to formazan, which produces a purple color. The intensity of this color is proportional to the number of viable cells. In antimalarial drug discovery, the MTT assay is typically used to evaluate the selectivity of a compound by comparing its toxicity towards parasites with its toxicity towards human cells. plos.org

Quantitative Measurement of Parasite Growth Inhibition (e.g., IC50 Determination in Specific Bioassays)

Exploration of Broader Bioactivity Profiles from this compound-Containing Extracts

The crude extracts from which this compound was isolated contain a variety of other phytochemicals, suggesting a broader range of potential biological activities. researchgate.net The presence of multiple compound classes, such as triterpenes, flavonoids, and xanthones, in the Endodesmia calophylloides extract points towards a complex pharmacological profile that warrants further investigation. researchgate.netnih.gov

While direct studies on the anti-inflammatory properties of Endodesmia calophylloides extracts are not widely reported, the chemical composition suggests a strong potential for such activity. This compound itself is a triterpenoid, a class of compounds known for their anti-inflammatory effects. researchgate.net Furthermore, other compounds isolated from the same extract have established anti-inflammatory properties. acs.org For instance, Friedelin, which was also found in the extract, is a triterpene that has demonstrated anti-inflammatory activity in various preclinical models. researchgate.netacs.org Plant extracts containing phytochemicals like terpenoids, steroids, and flavonoids are frequently investigated for their ability to modulate inflammatory pathways. researchgate.netresearchgate.net The anti-inflammatory action of such compounds can occur through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. mdpi.com Therefore, the presence of this compound and other related triterpenoids in the initial plant extract suggests a plausible basis for potential anti-inflammatory effects.

The potential for hypoglycemic effects in extracts containing this compound is an area for future research, suggested by the bioactivity of its chemical class. Triterpenoids, as a group, have been investigated for their antidiabetic potential. frontiersin.org Some plant-derived phytochemicals exert hypoglycemic effects by inhibiting digestive enzymes like α-amylase and α-glucosidase, which slows the absorption of carbohydrates. nih.gov Other mechanisms include improving insulin (B600854) sensitivity, regenerating pancreatic β-cells, or increasing glucose uptake by tissues. frontiersin.orgfrontiersin.org Although direct evidence for hypoglycemic activity from Endodesmia calophylloides extracts is not yet available, the presence of a diverse array of phytochemicals, including the triterpenoid this compound, indicates a potential that could be explored in future studies aimed at identifying new natural products for managing blood glucose levels. frontiersin.orgnih.gov

Anti-inflammatory Potential (as observed in initial extracts)

Analysis of Molecular Interactions and Target Engagement

The investigation into how a compound interacts with proteins is crucial for understanding its pharmacokinetic profile, including its distribution and transport in the bloodstream. Serum albumins, such as bovine serum albumin (BSA), are major carrier proteins for numerous endogenous and exogenous substances. While direct experimental studies detailing the interaction between this compound and bovine serum albumin are not extensively available in the reviewed literature, the analysis of structurally similar compounds, particularly other friedelane triterpenoids, provides significant insights into the potential binding mechanisms.

Binding Studies with Model Proteins (e.g., Bovine Serum Albumin Interaction Analysis)

Bovine serum albumin is frequently used as a model protein for these studies due to its structural homology to human serum albumin, high stability, and low cost. uliege.be The interaction of plant-derived compounds, including terpenoids, with BSA is often investigated using spectroscopic techniques like fluorescence and UV-Vis absorption spectroscopy, as well as circular dichroism. researchgate.net

Research on antiplasmodial compounds, a category to which this compound belongs, indicates that these molecules typically bind to BSA through a process known as static quenching. researchgate.net This suggests the formation of a stable complex between the compound and the protein. The binding affinity for such compounds is generally moderate, with binding constants (K_b) in the order of 10⁴ M⁻¹. researchgate.net The primary driving forces for these interactions are believed to be hydrogen bonding and van der Waals forces. researchgate.net

Given that this compound is a friedelane triterpenoid, its interaction with BSA can be inferred from studies on friedelin, a closely related compound. Spectroscopic analysis of the friedelin-BSA interaction has revealed a 1:1 binding stoichiometry, meaning one molecule of friedelin binds to a single site on the BSA molecule. researchgate.net This interaction leads to a quenching of the intrinsic fluorescence of BSA, which is a common indicator of binding. researchgate.net

Furthermore, these binding events can induce conformational changes in the secondary structure of BSA. researchgate.net Studies on similar compounds have shown a decrease in the α-helical content of the protein upon binding, accompanied by an increase in β-sheets and random coils. researchgate.net

While specific quantitative data for the this compound-BSA interaction is not available in the cited literature, the findings for analogous compounds like friedelin offer a strong predictive framework for its behavior. The table below summarizes typical binding parameters observed for the interaction of a representative friedelane triterpenoid (friedelin) with BSA, which can be considered indicative for this compound.

Table 1: Illustrative Binding Parameters for the Interaction of a Friedelane Triterpenoid (Friedelin) with Bovine Serum Albumin

| Parameter | Value | Method | Reference |

| Binding Constant (K_b) | ~10⁴ M⁻¹ | Fluorescence Spectroscopy | researchgate.net |

| Number of Binding Sites (n) | ≈ 1 | Fluorescence Spectroscopy | researchgate.net |

| Quenching Mechanism | Static | Fluorescence Spectroscopy | researchgate.net |

| Primary Interaction Forces | Hydrogen Bonding, van der Waals | Thermodynamic Analysis | researchgate.net |

| Conformational Change in BSA | Decrease in α-helix content | Circular Dichroism | researchgate.net |

This table presents generalized or specific data for friedelin as a proxy for this compound due to the absence of specific experimental data for the latter in the reviewed scientific literature.

Structure Activity Relationship Sar and Chemoinformatic Analysis of Endodesmiadiol

Foundational Concepts of Structure-Activity Relationships in Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637). mdpi.comnih.gov They exhibit a wide array of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects. mdpi.comnih.govmdpi.com The biological activity of triterpenoids is intrinsically linked to their chemical structure. Key structural features that influence their activity include the pentacyclic skeleton, the type and position of functional groups, and their stereochemistry. mdpi.comifsuldeminas.edu.br

Identification of Pharmacophoric Elements within the Endodesmiadiol Structure

This compound (C30H50O3) is characterized by a friedelane (B3271969) skeleton with hydroxyl groups at the C-2, C-3, and C-25 positions. knapsackfamily.comscispace.com The specific arrangement of these functional groups constitutes its key pharmacophoric elements responsible for its observed antiplasmodial activity. researchgate.netuliege.be

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response. For this compound, the critical pharmacophoric features likely include:

The rigid pentacyclic friedelane core: This provides a specific three-dimensional shape for interaction with a biological target.

The vicinal diol at C-2 and C-3: The presence and stereochemistry of these adjacent hydroxyl groups are crucial. The relative orientation of these groups can influence hydrogen bonding interactions with the target protein.

The antiplasmodial activity of this compound, with an IC50 value of 11.8 µM against the W2 strain of Plasmodium falciparum, highlights the importance of this specific combination of structural features. researchgate.netresearchgate.net

Comparative SAR Analysis with Co-isolated Friedelane Analogues and Related Scaffolds

This compound was isolated from Endodesmia calophylloides alongside several other known friedelane triterpenoids, including friedelin (B1674157), canophyllol, canophyllal, and cerin. researchgate.net Comparing the biological activities of these co-isolated compounds provides valuable SAR insights.

| Compound | Key Structural Features | Antiplasmodial IC50 (µM) |

| This compound | 2α,3β,25-trihydroxyfriedelane | 11.8 researchgate.net |

| Friedelin | Friedelan-3-one | 7.2 researchgate.net |

| Canophyllol | 3β-hydroxy-28-friedelanoic acid | 15.0 researchgate.net |

| Canophyllal | 3-oxo-friedelan-28-al | 18.2 researchgate.net |

| Cerin | 2α-hydroxyfriedelan-3-one | 14.1 researchgate.net |

This table is generated based on data from Ngouamegne et al., 2008. researchgate.net

From this comparative data, several SAR observations can be made:

Friedelin , with a ketone at C-3 and no other hydroxyl groups, shows the most potent antiplasmodial activity among the group. researchgate.net This suggests that a C-3 ketone might be a favorable feature for this specific activity.

This compound and Cerin both possess a hydroxyl group at the C-2 position. Cerin has a ketone at C-3, while this compound has a hydroxyl group. Their comparable activities suggest that oxygenation at both C-2 and C-3 is tolerated. researchgate.net

Canophyllol and Canophyllal , which have modifications at the C-28 position (a carboxylic acid and an aldehyde, respectively), are less active than Friedelin. researchgate.netnaturalproducts.net This indicates that modifications at this position may reduce antiplasmodial potency.

The specific functional groups and their stereochemistry on the friedelane scaffold are critical determinants of biological activity. researchgate.netscielo.br

C-3 Position: The nature of the substituent at C-3 (hydroxyl vs. ketone) significantly influences activity. In many triterpenoids, a 3-hydroxyl group is important for activity. mdpi.comresearchgate.net However, in the case of the antiplasmodial activity of these friedelanes, the 3-keto group of friedelin appears to be more potent. researchgate.net

C-2 Position: The introduction of a hydroxyl group at C-2, as seen in this compound and Cerin, results in active compounds, indicating that this position is amenable to substitution. researchgate.net The stereochemistry (α or β) of this hydroxyl group can have a strong impact on bioactivity. uantwerpen.be

Derivatization Strategies for SAR Elucidation and Activity Modulation

To further probe the SAR of friedelane triterpenoids and modulate their activity, various derivatization strategies can be employed. rsc.orgmdpi.comscirp.org These strategies involve chemically modifying the parent structure to create new analogues with altered properties.

Common derivatization approaches for friedelanes include:

Modification of the A-ring: The functional groups on the A-ring, particularly at positions C-2 and C-3, are common targets for modification. rsc.orgicm.edu.pl This can include:

Oxidation and Reduction: Interconverting hydroxyl and keto groups to assess the impact of oxidation state. icm.edu.pl

Esterification and Etherification: Modifying hydroxyl groups to alter lipophilicity and steric bulk. scirp.org

Introduction of Heterocycles: Attaching heterocyclic rings to the triterpenoid (B12794562) scaffold can introduce new interaction points and potentially enhance activity. rsc.org

Modification at other positions: While the A-ring is a primary focus, modifications at other sites on the pentacyclic system can also yield valuable SAR data. researchgate.net

For this compound, a potential derivatization strategy would be the selective acetylation or methylation of its three hydroxyl groups to determine the relative importance of each for its antiplasmodial activity. Creating derivatives where the C-2 and C-3 hydroxyl groups are modified could clarify their role in the pharmacophore.

Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. researchgate.netresearchgate.net For triterpenoids, QSAR models can provide valuable insights into the key molecular descriptors that govern their activity. nih.gov

A typical QSAR study for this compound and its analogues would involve:

Data Set Compilation: Assembling a series of friedelane analogues with their corresponding measured biological activities (e.g., antiplasmodial IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors. researchgate.net

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques. researchgate.net

For instance, a QSAR model might reveal that the antiplasmodial activity of friedelanes is positively correlated with certain shape indices and negatively correlated with the number of hydrogen bond donors. Such a model could then be used to virtually screen new, un-synthesized friedelane derivatives to prioritize those with the highest predicted activity for synthesis and testing, thereby accelerating the drug discovery process.

Synthetic Organic Chemistry Approaches to Endodesmiadiol and Its Structural Analogues

Challenges in the Total Synthesis of Complex Polycyclic Triterpenoids

The total synthesis of intricate polycyclic natural products such as endodesmiadiol is a significant undertaking in organic chemistry. frontiersin.orgosti.gov These molecules, characterized by a dense arrangement of rings and multiple stereocenters, demand highly strategic and efficient synthetic routes. nih.govuzh.ch

A primary hurdle lies in the construction of the complex polycyclic core. chemrxiv.org For instance, the isomalabaricane triterpenoids, a class of marine natural products, feature a highly strained trans-syn-trans-perhydrobenz[e]indene core that has long thwarted synthetic efforts. chemrxiv.org This strain results from the rigid conformation of the A and B rings in high-energy twist-boat forms. chemrxiv.org The synthesis of such frameworks often requires the development of novel, complexity-generating reactions that can forge multiple rings in a controlled manner. chemrxiv.orguzh.ch Cascade reactions, where a single event triggers a sequence of bond-forming transformations, have emerged as a powerful strategy. rsc.org

Another major challenge is the precise control of stereochemistry. nih.govacs.org Triterpenoids can possess numerous stereogenic centers, and their specific three-dimensional arrangement is crucial for biological activity. acs.org Enzymatic processes in nature, catalyzed by oxidosqualene cyclases (OSCs), achieve remarkable stereoselectivity, generating four or five rings with up to nine stereocenters in a single, controlled cascade. nih.govacs.org Replicating this level of control in a laboratory setting is exceptionally difficult. beilstein-journals.org Synthetic strategies must therefore employ stereoselective reactions or rely on chiral starting materials to establish the correct relative and absolute stereochemistry.

Furthermore, the dense and often sensitive functionality present in these natural products requires mild and highly selective reaction conditions to avoid unwanted side reactions or degradation of the molecular scaffold. uzh.ch The development of efficient and scalable routes is also a critical consideration, particularly for producing sufficient quantities of the target molecule and its analogues for extensive biological testing. chemrxiv.org

Modern synthetic strategies to tackle these challenges include:

Cascade Reactions: To rapidly build molecular complexity from simpler precursors. frontiersin.orgnih.gov

C-H Functionalization: To directly install functional groups at positions that are otherwise unreactive, streamlining synthetic sequences. acs.org

Radical-based Transformations: Offering alternative and powerful methods for ring construction. acs.org

Biomimetic Approaches: Drawing inspiration from the biosynthetic pathways to design synthetic routes. acs.org

The successful total synthesis of related complex terpenes, such as rhabdastrellic acid A and stelletin E, highlights the innovative strategies required, including reductive radical polyene cyclizations and oxidative cycloisomerizations, to overcome these significant synthetic hurdles. nih.gov

Semisynthetic Modifications of this compound and Related Natural Products

While the total synthesis of complex triterpenoids is a significant achievement, semisynthesis, which involves the chemical modification of an abundant, naturally occurring starting material, offers a more direct route to structural analogues. mdpi.com This approach is particularly valuable for generating libraries of related compounds to probe structure-activity relationships (SAR). nih.gov

The triterpenoid (B12794562) scaffold provides a unique and sterically hindered platform for drug development. acs.org The specific stereochemistry of the ring system and its substituents dictates the molecule's interaction with biological targets. acs.org Semisynthetic modifications aim to systematically alter different parts of the molecule to enhance potency, improve pharmacokinetic properties, or reduce toxicity. openaccessjournals.commdpi.com

Common targets for modification on pentacyclic triterpenoids like those related to this compound include:

The A-ring: Modifications at the C-3 position are common. For example, the hydroxyl group can be oxidized, acylated, or used as a handle to introduce new heterocyclic rings. mdpi.com

The C-ring: The double bond present in many oleanane-type triterpenoids (e.g., at C-12) is a key site for functionalization. acs.org

The Carboxylic Acid Group: In triterpenoids that possess a C-28 carboxylic acid, this group can be converted to esters or amides to modulate polarity and bioavailability. mdpi.com

For example, in the case of oleanolic acid, a well-studied pentacyclic triterpenoid, modifications at the C-3, C-12, and C-28 positions have yielded numerous derivatives with improved pharmacological profiles. mdpi.com Similarly, the modification of betulin (B1666924) at its C-3, C-28, and C-30 positions has led to the development of compounds with a range of biological activities. mdpi.com

Recent advances in synthetic methodology have enabled more sophisticated modifications. For instance, C-H amination techniques allow for the introduction of nitrogen-containing functional groups at previously unfunctionalized allylic or benzylic positions, providing a powerful tool for simultaneous SAR studies and the "arming" of natural products with tags for target identification studies. nih.gov

The semisynthesis of ocotillol-type triterpenoids, which are effective ginsenosides, has also been extensively studied, leading to derivatives with potential antibacterial, anticancer, and anti-inflammatory properties. nih.gov These studies underscore the power of semisynthesis to rapidly generate diverse analogues from a common natural product core. nih.gov

Development of Novel Synthetic Routes for Structural Diversification and Library Generation

The generation of diverse libraries of natural product-like compounds is crucial for drug discovery. nih.gov This requires the development of flexible and efficient synthetic routes that allow for the systematic variation of the molecular scaffold and its substituents. nih.govmdpi.com

A key strategy is to design a synthetic pathway that converges on a late-stage intermediate from which a wide array of analogues can be prepared. nih.gov This "late-stage diversification" approach is highly efficient as it avoids repeating a long synthetic sequence for each new analogue. nih.gov For example, a modular approach to the side chains of isomalabaricane triterpenoids, combined with a late-stage cross-coupling reaction, provides a general strategy for synthesizing numerous members of this family. chemrxiv.orgnih.gov

Modern synthetic methods are instrumental in achieving this goal:

Transition-Metal Catalysis: Cross-coupling reactions (e.g., Suzuki, Negishi, Stille) are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups. beilstein-journals.org

Polymer-Assisted Synthesis: This technique can facilitate the purification of intermediates and the automation of library synthesis. beilstein-journals.org

Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity. beilstein-journals.org

Computational tools are also playing an increasingly important role in the design of synthetic routes and the prediction of reaction outcomes. oncodesign-services.comrsc.org Machine learning models can be trained to predict which reaction conditions (e.g., which ligand in a catalytic reaction) are most likely to be successful for a given substrate, thereby accelerating the optimization process. rsc.org

The ultimate goal of these efforts is to create collections of molecules that systematically explore the chemical space around a natural product scaffold like this compound. researchgate.net By generating and testing such libraries, researchers can identify the key structural features responsible for biological activity and develop new compounds with improved therapeutic potential. oncodesign-services.com The development of tandem mass spectral libraries for triterpenoids also aids in the rapid identification and characterization of these compounds in complex mixtures, further facilitating drug discovery and development efforts. mdpi.com

Emerging Research Frontiers and Future Directions for Endodesmiadiol Research

In-depth Elucidation of Molecular Mechanisms of Antiplasmodial Action

Endodesmiadiol has been shown to be active against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The crude extracts of Endodesmia calophylloides, from which this compound is isolated, have also shown antiplasmodial activity. researchgate.net However, the precise molecular mechanisms by which it exerts its antiplasmodial effects remain largely uncharacterized.

Future research must focus on several key questions:

Interaction with Heme Detoxification: A common mechanism of action for many antimalarial drugs is the inhibition of hemozoin formation. nih.gov Investigating whether this compound interferes with this critical parasite pathway is a primary objective.

Identification of Protein Targets: The peroxide bridge in compounds like artemisinin (B1665778) is crucial for their antimalarial activity, leading to the generation of free radicals that can damage parasite proteins, lipids, and nucleic acids. mdpi.com While this compound has a different structure, identifying its specific protein targets within the parasite is essential.

Induction of Oxidative Stress: Determining if this compound induces oxidative stress in the parasite, a mechanism employed by other antimalarials, will provide valuable insight.

Disruption of Other Metabolic Pathways: Exploring the impact of this compound on other essential parasite functions, such as isoprenoid biosynthesis, could reveal novel mechanisms of action. nih.gov

Understanding these mechanisms is not only crucial for optimizing the use of this compound but also for identifying new drug targets and overcoming the challenge of drug resistance. nih.gov

Identification and Validation of Specific Biological Targets

A critical step in drug development is the identification and validation of the specific biological molecules with which a compound interacts to produce its therapeutic effect. For this compound, this process is in its early stages. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction will be instrumental in identifying potential protein targets within P. falciparum.

Once potential targets are identified, validation studies will be necessary to confirm their role in the antiplasmodial activity of this compound. This can be achieved through genetic manipulation of the parasite, such as gene knockout or knockdown experiments, to observe if alterations in the target protein affect the parasite's susceptibility to the compound.

Advanced Analytical Methodologies for Trace Analysis and Metabolite Profiling

To fully understand the journey of this compound within a biological system, advanced analytical techniques are required. nih.govnih.gov These methods are essential for detecting and quantifying the compound and its metabolites at very low concentrations (trace analysis) in complex biological samples like blood or tissues. inorganicventures.commt.com

Key analytical techniques include:

High-Performance Liquid Chromatography (HPLC): A dominant technique for analyzing these types of compounds. nih.gov

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS), this technique provides high sensitivity and selectivity for identifying and quantifying compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of metabolites.

Metabolite profiling, or metabolomics, will allow researchers to identify the products of this compound's breakdown in the body. mdpi.com This information is vital for understanding its pharmacokinetic profile and identifying any potentially active or toxic metabolites.

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational approaches are powerful tools in modern drug discovery, offering insights into how a ligand (like this compound) might interact with its biological target at an atomic level. openaccessjournals.comdomainex.co.uk

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, helping to identify potential binding sites and predict binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-target interaction. ebsco.comwikipedia.orgnih.gov This can reveal the stability of the binding and the key interactions that hold the complex together. mdpi.com

These computational studies can guide the design of more potent and selective derivatives of this compound. criver.com

Exploration of this compound as a Lead Compound for Rational Drug Design

A lead compound is a chemical compound that has promising biological activity but may have suboptimal characteristics that require modification to enhance its therapeutic potential. wikipedia.orglibretexts.org this compound serves as an excellent starting point, or template, for the rational design of new antimalarial drugs. dntb.gov.uajetir.orgfrontiersin.org

Through a process called lead optimization, medicinal chemists can synthesize analogues (structurally similar compounds) of this compound. libretexts.org The goal is to improve its properties, such as:

Potency: Increasing its effectiveness at lower concentrations.

Selectivity: Ensuring it targets the parasite with minimal effect on human cells.

Pharmacokinetic properties: Improving its absorption, distribution, metabolism, and excretion (ADME) profile.

This iterative process of design, synthesis, and testing is central to developing a successful drug candidate. cresset-group.com

Biotechnological Approaches for Enhanced Production

The reliance on isolating this compound from its natural plant source is often inefficient and unsustainable. Biotechnological methods offer promising alternatives for large-scale and controlled production. uni-bielefeld.debenthambooks.comscielo.br

Plant Cell Culture: This technique involves growing plant cells in a controlled laboratory environment on a nutrient medium. ebsco.comncert.nic.in By manipulating growth regulators like auxins and cytokinins, it is possible to produce callus (an undifferentiated mass of cells) that can be stimulated to produce specific secondary metabolites like this compound. mdpi.comsigmaaldrich.com

Metabolic Engineering: This approach involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. slideshare.netlbl.govfrontiersin.orgrsc.org This could involve introducing the genes responsible for this compound biosynthesis into a microorganism like E. coli or yeast, which can be grown in large-scale fermenters to produce the compound. nih.gov This strategy has been successfully used for the production of other complex natural products. mdpi.com

Q & A

Q. What are the validated analytical techniques for identifying and quantifying Endodesmiadiol in complex biological matrices?

Methodological Answer: To ensure accuracy, researchers should employ a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) is recommended for separation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity. Calibration curves using pure standards and spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) are critical for validation .

Q. How can researchers optimize the synthesis of this compound to ensure reproducibility and purity?

Methodological Answer: Synthetic routes should be documented with step-by-step stoichiometric ratios, solvent systems, and reaction conditions (temperature, pH). Purification via column chromatography (silica gel or reverse-phase) followed by recrystallization is advised. Purity must be verified using melting point analysis, HPLC (>95% purity threshold), and elemental analysis. Cross-referencing protocols with prior literature (e.g., Journal of Organic Chemistry) ensures methodological consistency .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s bioactivity?

Methodological Answer: Use cell lines relevant to the hypothesized mechanism (e.g., cancer lines for antiproliferative studies). Dose-response assays (IC₅₀ calculations) should employ MTT or resazurin-based viability tests. Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference (e.g., DMSO ≤0.1%). Triplicate experiments with statistical analysis (ANOVA, p<0.05) are mandatory .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing per ICH guidelines: expose samples to heat (40°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Kinetic modeling (Arrhenius equation) predicts shelf life. Include excipient compatibility tests if formulating drug delivery systems .

Q. What statistical approaches are essential for analyzing dose-dependent effects of this compound?

Methodological Answer: Non-linear regression models (e.g., log-dose vs. response) in software like GraphPad Prism or R. Report 95% confidence intervals for IC₅₀/EC₅₀ values. Outlier detection (Grubbs’ test) and normality tests (Shapiro-Wilk) ensure data robustness. For multi-group comparisons, use Tukey’s post hoc analysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Q. What strategies validate the specificity of this compound-target interactions in proteomic studies?

Methodological Answer: Combine affinity purification (e.g., pull-down assays with immobilized this compound) with competitive binding using excess unlabeled compound. Confirm hits via Surface Plasmon Resonance (SPR) for binding kinetics (KD, kon/koff). CRISPR-Cas9 knockout models can verify functional relevance of putative targets .

Q. How to address discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer: Evaluate pharmacokinetic parameters (Cmax, AUC, half-life) via LC-MS/MS in rodent models. Adjust dosing regimens to match in vitro exposure levels. Consider bioavailability limitations (e.g., plasma protein binding, first-pass metabolism) and use pharmacodynamic biomarkers to correlate target engagement with efficacy .

Q. What computational methods predict this compound’s off-target effects and toxicity?

Methodological Answer: Leverage molecular docking (AutoDock Vina, Schrödinger) against toxicity-associated proteins (e.g., hERG, CYP450 isoforms). Machine learning models (e.g., DeepTox) trained on Tox21 datasets can flag structural alerts. Validate predictions with high-content screening (HCS) in hepatocyte or cardiomyocyte models .

Q. How to integrate multi-omics data for elucidating this compound’s polypharmacology?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) datasets. Use pathway enrichment tools (IPA, MetaboAnalyst) to identify convergent signaling nodes. Network pharmacology models (Cytoscape) visualize target-pathway interactions. Bayesian statistics assess confidence in multi-omics correlations .

Methodological Tables

Q. Table 1. Key Parameters for this compound Stability Testing

| Condition | Temperature | Humidity | Duration | Degradation Threshold |

|---|---|---|---|---|

| Accelerated | 40°C | 75% RH | 6 months | ≤5% impurity |

| Long-term | 25°C | 60% RH | 24 months | ≤10% impurity |

Q. Table 2. Statistical Benchmarks for Bioactivity Studies

| Parameter | Acceptable Range | Software Tool | Reference Standard |

|---|---|---|---|

| IC₅₀ Confidence | 95% CI ± 10% | GraphPad Prism | NIST SRM 1944 |

| p-value | <0.05 | R (stats package) | FDA Guidance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.